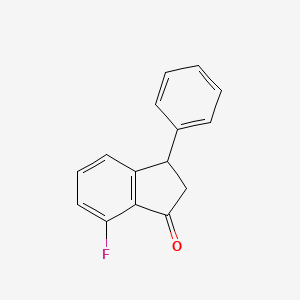

7-Fluoro-3-phenyl-1-indanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoro-3-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-13-8-4-7-11-12(9-14(17)15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQUCVQMVSSGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259520 | |

| Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262433-38-5 | |

| Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262433-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indanone Scaffold: a Privileged Structure in Synthesis

The indanone core, a bicyclic system composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a well-established and highly valued structural motif in organic synthesis. tandfonline.comontosight.ai Its prevalence in numerous natural products and pharmaceutically active compounds underscores its significance. chinesechemsoc.orgnih.govbeilstein-journals.org Organic chemists frequently employ indanone derivatives as versatile building blocks for the construction of more complex molecular architectures, including carbocycles and heterocycles. tandfonline.com

The development of synthetic methods toward indanones is in high demand, with numerous strategies established for their preparation. chinesechemsoc.org These methods often involve intramolecular cyclization reactions, such as the Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.orgmdpi.com The indanone framework's utility is further expanded by its ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups at different positions. chinesechemsoc.orgbeilstein-journals.org

Table 1: Selected Synthetic Routes to Indanone Scaffolds

| Starting Material | Reaction Type | Key Reagents | Reference |

| 3-Arylpropionic Acids | Intramolecular Friedel-Crafts Acylation | Superacid catalysts, Lanthanide triflates | mdpi.com |

| 3-Arylpropionyl Chlorides | Intramolecular Friedel-Crafts Acylation | AlCl₃, Nafion®-H | nih.govbeilstein-journals.org |

| Chalcones | Nazarov Cyclization | Trifluoroacetic acid | nih.govbeilstein-journals.org |

| Alkynes and Arylboroxines | Rhodium-catalyzed Carbonylative Arylation | Rh catalyst, CO |

Fluorine S Impact on Molecular Design and Function

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comrsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's characteristics. tandfonline.comnih.gov

Fluorine substitution can lead to:

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule more resistant to metabolic breakdown. tandfonline.comresearchgate.net

Modulated Lipophilicity: Fluorine can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. tandfonline.comnih.gov

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. nih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, enhancing the binding affinity of a drug candidate. tandfonline.com

These modifications can ultimately lead to improved potency, better bioavailability, and a more desirable pharmacokinetic profile for a drug molecule. nih.govomicsonline.org

7 Fluoro 3 Phenyl 1 Indanone: a Multifaceted Research Target

Traditional and Optimized Routes for the 1-Indanone (B140024) Core Structure

The construction of the 1-indanone framework is a fundamental step in the synthesis of this compound. Several classical and modern methods are employed to achieve this, each with its own advantages and limitations.

Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids and Analogues

One of the most widely used and traditional methods for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. tandfonline.comnih.govtandfonline.com This reaction involves the cyclization of the acid or acyl chloride onto the aromatic ring in the presence of a strong acid catalyst.

Commonly used catalysts for this transformation include Brønsted acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid, as well as Lewis acids such as aluminum chloride (AlCl₃). tandfonline.comtandfonline.com While effective, these traditional methods often require harsh reaction conditions and can generate significant acidic waste. tandfonline.comnih.govtandfonline.com

To address these environmental concerns, newer, more sustainable catalysts have been developed. For instance, heteropoly acids have been shown to be effective, recyclable catalysts for the intramolecular cyclodehydration of 3-arylpropionic acids. tandfonline.comtandfonline.com Similarly, niobium pentachloride (NbCl₅) has been utilized as a Lewis acid catalyst that can facilitate the reaction under milder conditions, acting as both a reagent to form the acyl chloride in situ and a catalyst for the cyclization. scielo.brresearchgate.net

The reaction conditions and yields for the intramolecular Friedel-Crafts acylation can vary depending on the substrate and the catalyst used. Below is a table summarizing some reported examples.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Phenylpropionic acid | H₄SiW₁₂O₄₀ | Chlorobenzene (B131634) | Reflux | Good | tandfonline.com |

| 3-Arylpropanoic acids | NbCl₅ | - | Room Temp | Good | scielo.br |

| 3-(m-Tolyl)propionic acid | H₄SiW₁₂O₄₀ | Chlorobenzene | Reflux | 85 | tandfonline.com |

| 3-(p-Chlorophenyl)propionic acid | H₄SiW₁₂O₄₀ | Chlorobenzene | Reflux | 78 | tandfonline.com |

Cyclization Reactions Utilizing Organometallic Reagents

Organometallic reagents offer alternative pathways to the 1-indanone core. Rhodium-catalyzed reactions, for example, have been employed in the synthesis of indanones from alkynes and arylboroxines under a carbon monoxide atmosphere. This method allows for the construction of the indanone ring system through a carbonylative arylation process.

Another approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org This reaction provides a route to 1-indanones in good to excellent yields. Furthermore, enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org

Nazarov Cyclization Strategies for Phenyl-Substituted Indanones

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which can be applied to the formation of 1-indanones. beilstein-journals.orgnih.gov This acid-catalyzed reaction involves the conrotatory electrocyclic ring closure of a divinyl ketone precursor. nih.gov For the synthesis of phenyl-substituted indanones, chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives are commonly used as starting materials. beilstein-journals.orgnih.gov

The reaction is typically promoted by strong Brønsted or Lewis acids. nih.gov Microwave-assisted Nazarov cyclization of chalcones in trifluoroacetic acid (TFA) has been shown to be an efficient method for producing a variety of indanone derivatives. beilstein-journals.orgnih.gov In some cases, superacidic conditions are required to facilitate the cyclization of aryl vinyl ketones. researchgate.net

Recent advancements include the use of iridium(III) catalysts for the Nazarov cyclization of substrates with electron-withdrawing groups, proceeding under mild conditions. beilstein-journals.orgnih.gov A tandem Nazarov cyclization followed by electrophilic fluorination has also been developed for the synthesis of fluorine-containing 1-indanone derivatives. beilstein-journals.orgnih.gov

Strategic Introduction of the 7-Fluoro Moiety

The introduction of a fluorine atom at the 7-position of the indanone ring is a crucial step in the synthesis of this compound. This can be achieved either by starting with a pre-fluorinated precursor or by introducing the fluorine atom at a later stage of the synthesis.

Regioselective Fluorination Approaches to 7-Fluoro-1-indanone (B1273118) Precursors

One strategy involves the synthesis of 7-fluoro-1-indanone, which can then be further functionalized to introduce the phenyl group at the 3-position. A reported synthesis of 7-fluoro-1-indanone starts from 2-fluorobenzoic acid. chemicalbook.com The process involves the formation of 3-(2-fluorophenyl)propionic acid followed by an intramolecular Friedel-Crafts cyclization using a strong acid like sulfuric acid or a mixture of aluminum chloride and sodium chloride at high temperatures. chemicalbook.com

Another approach to fluorinated indanones involves the direct fluorination of an indanone precursor. For example, the use of electrophilic fluorinating agents like Selectfluor® can introduce fluorine atoms onto the indanone ring. mdpi.com The regioselectivity of this fluorination can be influenced by the substituents already present on the ring. Asymmetric fluorination of 1-indanone-2-carboxylates has also been achieved using chiral copper catalysts, providing a route to enantiomerically enriched fluorinated indanones. researchgate.net

Transformation of Substituted Anilines via Diazotization-Halogenation Sequences

A classic method for introducing a halogen, including fluorine, onto an aromatic ring is through a Sandmeyer-type reaction. This involves the diazotization of an amino group followed by reaction with a halide source. In the context of indanone synthesis, this would typically involve starting with a 7-amino-1-indanone precursor.

For instance, 7-aminoindan-1-one can be converted to 7-haloindanones. researchgate.net The traditional Sandmeyer reaction, involving diazotization followed by treatment with a copper(I) halide under acidic conditions, can be used to introduce chlorine or bromine. researchgate.net While the direct conversion to the fluoro derivative via the Balz-Schiemann reaction (decomposition of the diazonium tetrafluoroborate (B81430) salt) is a plausible route, specific examples for the synthesis of 7-fluoro-1-indanone via this method were not prominently found in the searched literature.

Enantioselective and Stereocontrolled Syntheses of 3-Phenyl-Substituted Indanones

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 3-phenyl-substituted indanones, where the stereocenter at the C3 position significantly influences pharmacological activity, several enantioselective methods have been developed.

Asymmetric Transfer Hydrogenation for Chiral 3-Aryl-1-indanones

Asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method for the kinetic resolution of racemic 3-aryl-1-indanones. rsc.org This process utilizes a chiral catalyst to selectively reduce one enantiomer of the racemic ketone to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and in high enantiomeric excess.

A notable example involves the use of commercially available (R,R)- or (S,S)-Ts-DENEB as the catalyst. rsc.org With a formic acid and triethylamine (B128534) mixture as the hydrogen source, this system efficiently resolves racemic 3-aryl-1-indanones to yield cis-3-arylindanols with high diastereomeric and enantiomeric excess, alongside the unreacted 3-arylindanones with excellent enantiomeric purity. rsc.org This method is advantageous due to its operational simplicity and the commercial availability of the catalyst. The stereochemical outcome of the ATH reaction is often rationalized by the attractive C-H/π interaction between the catalyst and the aromatic ring of the indanone substrate in the transition state. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| (R,R)- or (S,S)-Ts-DENEB | HCOOH/Et3N | MeOH | cis-3-arylindanols | High | High | rsc.org |

Chiral Catalyst-Mediated Annulation Reactions

Chiral catalyst-mediated annulation reactions represent another powerful strategy for the enantioselective synthesis of 3-phenyl-substituted indanones. These reactions construct the indanone core and establish the crucial C3-stereocenter in a single, highly controlled step.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition of arylboronic acids to enones is a prominent example. dntb.gov.ua This method allows for the synthesis of chiral 3-aryl-1-indanones with high enantioselectivity. Another approach involves the iridium-catalyzed asymmetric hydrogenation of 3-arylindenones, which has been shown to produce a variety of 3-arylindanones in excellent yields and with good enantioselectivities. researchgate.net Furthermore, nickel-catalyzed reductive cyclization of enones has been demonstrated to afford indanones with high enantiomeric induction. organic-chemistry.org

Exploration of Asymmetric 1,3-Dipolar Cycloaddition for Analogues

Asymmetric 1,3-dipolar cycloaddition reactions offer a versatile route to highly functionalized, nitrogen-containing heterocyclic analogues of indanones. mdpi.comnih.gov This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to construct five-membered rings with excellent control over stereochemistry. mdpi.com

While not directly yielding this compound, this methodology is crucial for creating structurally diverse analogues with potential biological activity. For instance, the reaction of azomethine ylides, generated in situ, with various dipolarophiles can lead to the formation of spiro-pyrrolidine-oxindole systems fused to an indanone core. researchgate.net The use of chiral catalysts or chiral auxiliaries can render these cycloadditions highly enantioselective. sioc-journal.cn The development of catalytic asymmetric 1,3-dipolar cycloadditions has become a significant area of research, providing access to a wide array of chiral N-heterocyclic compounds. sioc-journal.cn

Emerging Catalytic and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for indanone synthesis. These emerging strategies often employ novel catalytic systems to achieve high efficiency under mild conditions.

Photocatalytic Radical Cascade Cyclizations for Indanone Formation

Photocatalytic radical cascade cyclizations have recently emerged as a powerful and green strategy for the synthesis of indanone derivatives. acs.orgacs.org These reactions utilize visible light as a renewable energy source to initiate radical processes, leading to the formation of complex molecular architectures from simple starting materials. acs.orgacs.orgnih.gov

One such approach involves the photocatalytic radical cascade cyclization of diazoalkanes. acs.orgacs.orgnih.gov In a representative system, a ruthenium-based photocatalyst is used in the presence of a base and a mixed solvent system to generate a carbon-centered radical from a diazo compound. acs.org This radical then participates in a cascade cyclization with a suitable precursor, such as a 2-allylbenzaldehyde, to afford the indanone skeleton in moderate to good yields. acs.org The practicality of this method is further enhanced by its applicability in continuous flow systems, allowing for scalable synthesis. acs.org

| Photocatalyst | Base | Solvent | Starting Materials | Product | Yield | Reference |

| Ru(bpy)3Cl2·6H2O | Me2NPh | MeOH/H2O | 2-allylbenzaldehyde, ethyl diazoacetate | Indanone derivative | Moderate to Good | acs.org |

Copper-Catalyzed Intramolecular Annulation for Hydroxy-Indanones

Copper-catalyzed intramolecular annulation reactions provide a facile and highly efficient route to 3-hydroxy-1-indanones. acs.orgnih.govacs.org These compounds are valuable synthetic intermediates and possess potential biological activity. acs.org

This protocol typically employs simple and inexpensive copper iodide (CuI) as the catalyst to promote the intramolecular cyclization of readily available starting materials like 2-ethynylbenzaldehydes. acs.orgnih.govacs.org The reaction proceeds under mild conditions and affords the desired 3-hydroxy-1-indanones in good to excellent yields. acs.orgnih.gov The development of such copper-catalyzed methods represents a significant advancement towards more economical and sustainable chemical synthesis. acs.org

| Catalyst | Starting Material | Product | Yield | Reference |

| CuI | 2-ethynylbenzaldehyde (B1209956) | 3-hydroxy-1-indanone | Good to Excellent | acs.orgnih.govacs.org |

Rhodium-Catalyzed C–C Bond Insertion Reactions and Ring Expansions

Rhodium catalysis has emerged as a powerful tool for the construction of indanone frameworks through innovative carbon-carbon (C–C) bond activation strategies. These methods often involve the ring expansion of smaller carbocyclic systems, providing unique pathways to substituted indanones that can be challenging to access through traditional methods.

One notable strategy involves the rhodium-catalyzed ring expansion of benzocyclobutenones. A study demonstrated a formal (4+1) cycloaddition between benzocyclobutenones and styrene-type alkenes, leading to the formation of multi-substituted 2-indanones. nih.gov The use of a cationic rhodium catalyst was found to be crucial for achieving high reactivity and selectivity for the desired (4+1) product over the more common (4+2) cycloaddition products. nih.gov This method represents a distinct one-carbon ring expansion to access the indanone core. nih.gov

Another advanced approach is the rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones. rsc.org This process proceeds via a C–H activation mechanism. Detailed studies have elucidated the reaction pathway, which involves several key steps: N-H deprotonation, C-H activation, insertion of the unsaturated ketone into the rhodium-carbon bond, protonation, and subsequent Claisen and retro-Claisen condensations to yield the final 3-trifluoromethyl-substituted indanone products. rsc.org

Furthermore, rhodium catalysis facilitates the two-carbon ring expansion of 1-indanones themselves to prepare seven-membered cyclic ketones, a transformation that highlights the versatility of rhodium in C–C bond cleavage and insertion. acs.orgnih.gov While not a direct synthesis of indanones, this method showcases the fundamental principles of rhodium-catalyzed C–C bond activation that are applicable to indanone synthesis. The reaction involves the direct insertion of ethylene (B1197577) into a C–C bond of the 1-indanone, a process that is both redox-neutral and tolerant of a wide range of functional groups. acs.orgnih.gov

The following table summarizes key aspects of rhodium-catalyzed reactions for the synthesis of indanone derivatives and related structures.

| Starting Material | Catalyst System | Reaction Type | Product | Key Features |

| Benzocyclobutenone and Styrene | Cationic Rhodium Catalyst | (4+1) Cycloaddition / Ring Expansion | Multi-substituted 2-indanone | High selectivity for one-carbon ring expansion. nih.gov |

| N-methoxybenzamide and β-trifluoromethyl-α,β-unsaturated ketone | Rhodium(III) | C-H Activation / Annulation | 3-Trifluoromethyl-1-indanone | Proceeds through a complex mechanism involving Claisen and retro-Claisen condensations. rsc.org |

| 1-Indanone and Ethylene | Rhodium(I) | C-C Bond Insertion / Ring Expansion | Benzocycloheptenone | Demonstrates two-carbon ring expansion, highlighting the capability for C-C bond cleavage and insertion. acs.orgnih.gov |

Application of Heterogeneous and Solid Acid Catalysts

In the pursuit of more environmentally benign and efficient synthetic methods, heterogeneous and solid acid catalysts have gained significant attention for the synthesis of indanones. These catalysts offer several advantages over traditional homogeneous systems, including easier separation from the reaction mixture, potential for recyclability, and reduced corrosive waste. tandfonline.com

One of the most common applications of solid acid catalysts in indanone synthesis is in the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. tandfonline.comsigmaaldrich.com This reaction is a classical method for forming the indanone ring system. Traditionally, this cyclization is promoted by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as polyphosphoric acid. tandfonline.comgoogle.com However, these methods generate significant amounts of acidic waste. tandfonline.com

Heteropoly acids (HPAs) have been successfully employed as heterogeneous catalysts for the cyclodehydration of 3-arylpropionic acids to yield 1-indanones. tandfonline.com For instance, H₄SiW₁₂O₄₀ has been shown to be an effective catalyst for this transformation. tandfonline.com The reaction can be carried out by refluxing the 3-arylpropionic acid in a suitable solvent like chlorobenzene in the presence of the HPA. tandfonline.com

Zeolites, another class of solid acid catalysts, have also been investigated for intramolecular Friedel-Crafts reactions. While some studies have reported that Y-faujasite-type zeolites were not highly effective for the synthesis of simple indanones, they have been used successfully in the dehydrative cyclization to form more complex tricyclic ketones containing an indanone structure. tandfonline.com Other solid acids, such as the perfluorinated resinsulfonic acid Nafion®-H, have been used to catalyze the cyclization of 3-phenylpropionyl chloride to 1-indanone in high yield. nih.gov In this case, it is proposed that a highly reactive mixed anhydride (B1165640) is formed in situ, which then cyclizes. nih.gov

The table below provides examples of heterogeneous and solid acid catalysts used in the synthesis of indanones.

| Catalyst Type | Specific Catalyst Example | Reaction | Substrate | Product | Yield |

| Heteropoly Acid | H₄SiW₁₂O₄₀ | Intramolecular Cyclodehydration | 3-Phenylpropionic acid | 1-Indanone | Good tandfonline.com |

| Solid Acid Resin | Nafion®-H | Intramolecular Friedel-Crafts Acylation | 3-Phenylpropionyl chloride | 1-Indanone | 90% nih.gov |

| Zeolite | HY-zeolite | Intramolecular Friedel-Crafts Acylation | N-(4-nitrophenyl)-3-phenylpropanamide | 1-Indanone | Unsuccessful nih.gov |

| Metal-based Catalyst | Cu/SiO₂ | Selective Hydrogenation | 1-Indanone | 1-Indanol | High yield and selectivity conicet.gov.ar |

It is important to note that the effectiveness of a particular solid acid catalyst can be highly dependent on the specific substrate and reaction conditions. For example, while HY-zeolite was not successful in promoting the cyclization of an N-substituted propanamide to 1-indanone, other solid acids have proven effective for different substrates. nih.gov

Beyond Friedel-Crafts reactions, heterogeneous catalysts are also utilized in other transformations involving indanones. For instance, silica-supported copper (Cu/SiO₂) has been reported as a highly selective and stable catalyst for the liquid-phase hydrogenation of 1-indanone to 1-indanol. conicet.gov.ar This demonstrates the broader applicability of heterogeneous catalysis in the chemistry of indanone derivatives.

The development of robust and reusable heterogeneous catalysts continues to be a key area of research, aiming to make the synthesis of this compound and related compounds more sustainable and economically viable.

Detailed Mechanisms of Intramolecular Friedel-Crafts Reactions in Indanone Synthesis

The most common and direct route to the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govnih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the cyclization of a side chain onto the aromatic ring to form the five-membered ketone ring. masterorganicchemistry.comsigmaaldrich.cn

In the presence of strong Brønsted superacids, such as triflic acid (CF₃SO₃H), the mechanism of Friedel-Crafts acylation can involve the formation of superelectrophilic dicationic intermediates. nih.govresearchgate.net Conventional Friedel-Crafts acylations are understood to proceed through acylium ion monocations. sigmaaldrich.cnnih.gov However, under superacidic conditions, substrates can be protonated at multiple basic sites, leading to dicationic species with significantly enhanced electrophilicity. researchgate.netnih.gov

For a precursor like 3-(2-fluorophenyl)-3-phenylpropanoic acid, protonation would occur on both the carboxylic acid's carbonyl oxygen and potentially the fluorine atom or the second phenyl ring. The resulting charge-charge repulsion within the dicationic intermediate drives the subsequent transformations. nih.govdntb.gov.ua For instance, the reaction of a cinnamoyl derivative with a substituted benzene (B151609) in superacid is thought to proceed through dicationic intermediates, leading to the formation of a substituted indanone. nih.gov DFT calculations have suggested that ring formation can occur through an N-protonated amide, which then cleaves to a monocationic acylium ion that cyclizes to form the indanone. nih.gov This superelectrophilic activation allows reactions to proceed under milder conditions or with less reactive substrates. nih.gov

The choice of acid catalyst and the reaction conditions are paramount in intramolecular Friedel-Crafts reactions, dictating yield and selectivity. A variety of catalysts are employed, from classic Lewis acids like aluminum chloride (AlCl₃) to strong protic acids and solid superacids. nih.govnih.govsigmaaldrich.cn

Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are common and effective cyclizing reagents for these transformations. nih.govmasterorganicchemistry.com The use of Nafion-H, a solid superacid, has also been reported to efficiently catalyze the cyclization of acid chlorides to form indanones in high yield. nih.gov In some cases, a mixture of AlCl₃ and NaCl is used at high temperatures (e.g., 180°C) to drive the cyclization. chemicalbook.com The reactivity can be significantly influenced by the reaction temperature and solvent. For instance, superacid-catalyzed intramolecular Friedel-Crafts acylations of 3-arylpropionic acids have been shown to give quantitative yields for deactivated halo-substituted phenylpropionic acids, a result not previously achieved under other conditions. nih.gov

| Acid Catalyst | Typical Substrate | Key Characteristics/Conditions | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Arylpropionic acid chlorides | Strong Lewis acid, often requires stoichiometric amounts. Can be used with NaCl at high temperatures (130-180°C). | nih.govchemicalbook.com |

| Polyphosphoric Acid (PPA) | Arylpropionic acids | Classical viscous, corrosive protic acid catalyst for cyclizations. | masterorganicchemistry.com |

| Methanesulfonic Acid (MSA) | Arylpropionic acids | Strong protic acid, considered a more manageable alternative to PPA. | nih.govmasterorganicchemistry.com |

| Triflic Acid (TfOH) | Arylpropionic acids, amides | Brønsted superacid, enables formation of superelectrophilic intermediates, can promote cyclization of deactivated substrates. | nih.govnih.gov |

| Nafion-H | Arylpropionic acid chlorides | Solid, reusable superacid catalyst. Promotes clean reactions with easy workup. | nih.gov |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Secondary monofluoroalkanes | Lewis acid catalyst crucial for fluoride (B91410) abstraction in defluorinative cyclizations. Used in solvents like HFIP. | researchgate.net |

Mechanistic Aspects of Fluorination Reactions Applicable to Indanones

Introducing a fluorine atom onto an aromatic ring, as in this compound, often relies on modern catalytic methods. The mechanisms of these reactions are a subject of intensive research, with C–F bond formation being a particularly challenging step.

Transition-metal-catalyzed fluorination reactions are a primary method for forming aryl fluorides. A general catalytic cycle involves the oxidative addition of an aryl halide or triflate to a low-valent metal center (e.g., Pd(0)), followed by fluoride exchange to form an arylpalladium(II) fluoride complex. The crucial and often rate-limiting step is the C(sp²)–F bond-forming reductive elimination from this intermediate. nih.gov

This reductive elimination step has a high kinetic barrier due to the high electronegativity of fluorine, which leads to a strong, polar metal-fluorine bond. nih.govsfasu.edu Research has focused on using high-valent metal intermediates, such as Pd(IV) or Ni(IV), to facilitate this step. sfasu.eduacs.org For example, Pd(II)-catalyzed reactions using electrophilic fluorine sources (F⁺ reagents) are proposed to proceed through transient Pd(IV) fluoride intermediates, from which C–F reductive elimination is more favorable. sfasu.edu The design of the supporting ligands is critical; bulky phosphine (B1218219) ligands with large bite angles, such as Xantphos, are known to facilitate reductive elimination processes. nih.gov However, competing pathways, such as P-F bond formation, can sometimes hinder the desired C-F coupling. nih.gov

| Metal Complex | Proposed Intermediate | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium(II)/Palladium(IV) | Aryl-Pd(IV)-F | Reaction with F⁺ oxidants generates a transient Pd(IV) intermediate to facilitate C–F reductive elimination. | sfasu.edu |

| Nickel(II)/Nickel(IV) | Aryl-Ni(IV)-F | Diamagnetic Ni(IV) σ-aryl fluoride intermediates have been isolated and shown to undergo C(sp²)–F reductive elimination. | acs.org |

| Palladium(II) with bulky ligands | Aryl-Pd(II)-F | Bulky monodentate phosphine ligands can enable C–F reductive elimination directly from Pd(II) using nucleophilic fluoride. | acs.org |

| Bismuth(V) | Triaryl-Bi(V)-difluoride | Reductive elimination is promoted by the formation of dimeric structures in solution. | mpg.de |

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C and C-heteroatom bonds under mild conditions. nih.gov These reactions proceed via the generation of radical intermediates. scispace.com In the context of indanone synthesis, a photocatalytic radical cascade cyclization has been developed. acs.org

A typical photoredox cycle begins with the photoexcitation of a catalyst (e.g., a Ruthenium or Iridium complex). nih.govacs.org This excited-state catalyst can then engage in a single-electron transfer (SET) event. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing catalyst can then donate an electron to a suitable precursor to generate a radical intermediate. acs.org For example, diazo compounds can serve as radical precursors; upon reduction, they form a key radical intermediate that can then participate in a cascade reaction, such as addition to an alkene followed by intramolecular cyclization to form the indanone skeleton. acs.org Electron paramagnetic resonance (EPR) studies have been used to provide evidence for the existence of these key radical species. acs.org This approach allows for the construction of complex cyclic structures from simple starting materials under exceptionally mild conditions. acs.orgnih.gov

Elucidation of Catalytic Cycles in Advanced Annulation and Cyclization Reactions

Advanced annulation and cyclization reactions provide powerful and efficient methods for constructing the indanone framework. These are often domino or cascade reactions, where multiple bonds are formed in a single operation, guided by a transition-metal catalyst.

For instance, a nickel-catalyzed domino reductive cyclization of o-bromoaryl aldehydes and alkynes has been developed to produce indanones. dicp.ac.cn A plausible catalytic cycle begins with the reduction of a Ni(II) precursor by a reducing agent like zinc metal to generate a catalytically active Ni(0) species. This Ni(0) complex undergoes oxidative addition into the C-Br bond of the o-bromoaryl aldehyde to form an arylnickel(II) intermediate. Subsequent insertion of an alkyne into the aryl-nickel bond generates an alkenylnickel species. This intermediate then undergoes an intramolecular nucleophilic addition to the pendant aldehyde group, forming an alkoxynickel intermediate. This species can then proceed through various pathways, such as β-hydride elimination to form an indenone intermediate, which is then reduced in a hydrogen autotransfer process to yield the final indanone product and regenerate the active catalyst. dicp.ac.cn

Another example is a copper-catalyzed annulation of 1,6-enynes, which proceeds through a radical mechanism. nih.gov The cycle is initiated by a radical species which adds to the alkyne, triggering a 5-exo-dig cyclization to form a vinyl radical. This radical is then oxidized by a Cu(II) species to a vinyl-Cu(III) intermediate. Subsequent reductive elimination completes the cyclization, affording the 1-indanone product and regenerating the Cu(II) catalyst to continue the cycle. nih.gov

Copper-Mediated Cyclization Mechanisms

Copper catalysis plays a significant role in the synthesis of indanone derivatives. One notable method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to produce 3-hydroxy-1-indanones. acs.org This reaction proceeds under mild conditions and provides good to excellent yields. acs.org The proposed mechanism for a related copper-catalyzed radical cyclization cascade of o-alkynylbenzonitriles suggests that a sulfonyl radical initiates an addition-cyclization cascade to form 3-sulfonylated 1-indenones. acs.org

Another significant copper-catalyzed reaction is the annulation–cyanotrifluoromethylation of 1,6-enynes. frontiersin.orgnih.gov This process, which utilizes Cu(OTf)2 as a catalyst and Togni's reagent as both a radical initiator and a CF3 source, leads to the formation of trifluoromethylated 1-indanones with an all-carbon quaternary center. nih.govfrontiersin.org The reaction is believed to proceed through a radical-triggered addition/5-exo-dig cyclization/oxidation/nucleophilic cascade. frontiersin.orgnih.gov

The following table summarizes the key aspects of copper-mediated cyclization for indanone synthesis:

| Reaction Type | Catalyst System | Key Features | Proposed Mechanism |

| Intramolecular Annulation | Copper catalyst | Mild conditions, high yields for 3-hydroxy-1-indanones. acs.org | Annulation of 2-ethynylbenzaldehyde derivatives. acs.org |

| Radical Cyclization Cascade | Cu/TBHP system | Forms 3-sulfonylated 1-indenones. acs.org | Sulfonyl radical-initiated addition-cyclization. acs.org |

| Annulation-Cyanotrifluoromethylation | Cu(OTf)2 / Togni's reagent | Creates trifluoromethylated 1-indanones with a quaternary carbon center. nih.govfrontiersin.org | Radical triggered addition/5-exo-dig cyclization/oxidation/nucleophilic cascade. frontiersin.orgnih.gov |

Nickel-Catalyzed Spirocyclization Mechanisms

Nickel-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures, including spiroindanones. A notable example is the nickel-catalyzed redox-neutral one-pot synthesis of spiroindanones from o-formylarylboronic acids and 1,6-enynes. rsc.org This method produces enantioenriched spiroindanones in good yields with high enantioselectivity and diastereoselectivity. rsc.org

The proposed mechanism for this transformation involves several key steps. rsc.org Initially, a chiral nickel complex undergoes transmetallation with the o-formylarylboronic acid. Migratory insertion of the alkyne into the aryl-nickel bond generates a seven-membered nickel species. Subsequent intramolecular nucleophilic addition leads to an alkoxynickel intermediate, which, after β-H elimination, forms an enone and a key Ni(II)-D species. A regioselective 1,2-addition of this species to the unactivated alkene, followed by spirocyclization, yields a C(sp3)-nickel intermediate. Finally, hydrolysis furnishes the spiroindanone product and regenerates the nickel catalyst. rsc.org

A nickel-catalyzed reductive cyclization of enones has also been developed to afford indanones with high enantiomeric induction. organic-chemistry.org Furthermore, a nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides a direct route to indanones and spiroindanone pyrrolidine (B122466) derivatives. researchgate.net

Key aspects of nickel-catalyzed spirocyclization are outlined in the table below:

| Reaction Type | Starting Materials | Key Features | Mechanistic Highlights |

| Redox-Neutral Spirocyclization | o-Formylarylboronic acids and 1,6-enynes | High enantioselectivity and diastereoselectivity for spiroindanones. rsc.org | Involves migratory insertion, intramolecular nucleophilic addition, and β-H elimination. rsc.org |

| Reductive Cyclization | Enones | High enantiomeric induction for indanones. organic-chemistry.org | Not detailed in the provided context. |

| Domino Reductive Cyclization | Alkynes and o-bromoaryl aldehydes | Broad substrate scope and tolerance of various functional groups. researchgate.net | Proceeds through a radical pathway. researchgate.net |

Stereochemical Control and Regioselectivity Studies in Indanone Syntheses

Achieving stereochemical control and regioselectivity is a critical challenge in the synthesis of substituted indanones. The introduction of substituents at specific positions, such as the fluorine atom at the 7-position and the phenyl group at the 3-position of this compound, requires precise control over the reaction conditions.

Palladium-catalyzed asymmetric reductive-Heck reactions have been successfully employed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgacs.org The choice of base in these reactions can determine whether the product is a 3-substituted indanone or an α-exo-methylene indanone. acs.orgacs.org

The regioselectivity of fluorination is another important aspect. Studies on the fluorination of 1,3-indanedione and its derivatives using Selectfluor® have shown that the site of fluorination can be controlled. mdpi.comsemanticscholar.orgresearchgate.net For instance, in the fluorination of bindone, a self-condensation product of 1,3-indanedione, monofluorination occurs at the α-carbon adjacent to the isolated ketone. mdpi.comsemanticscholar.org

A stereoselective method for the synthesis of 3-aminoindan-1-ones has been developed, which involves a regioselective Heck reaction followed by a stereoselective Lewis acid-mediated annulation. diva-portal.org This approach allows for the production of pure (R)- and (S)-3-aminoindan-1-ones. diva-portal.org

The following table summarizes different approaches to stereochemical and regiochemical control in indanone synthesis:

| Method | Catalyst/Reagent | Outcome | Key Factor |

| Asymmetric Reductive-Heck Reaction | Palladium catalyst | Enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones. acs.orgacs.org | Choice of base. acs.orgacs.org |

| Electrophilic Fluorination | Selectfluor® | Regioselective monofluorination. mdpi.comsemanticscholar.org | Substrate structure. mdpi.comsemanticscholar.org |

| Heck Reaction and Annulation | Lewis acid | Pure (R)- and (S)-3-aminoindan-1-ones. diva-portal.org | Stereoselective Lewis acid-mediated annulation. diva-portal.org |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of 7-Fluoro-3-phenyl-1-indanone in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete map of the molecular framework can be assembled. Spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃).

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum is characterized by signals in both the aromatic (δ 7.0–8.0 ppm) and aliphatic (δ 2.5–4.8 ppm) regions.

Aromatic Protons: The protons on the fluorinated benzene (B151609) ring and the unsubstituted phenyl ring give rise to a complex series of multiplets in the downfield region. The fluorine atom at position 7 influences the chemical shifts and splitting patterns of the adjacent protons (H-6 and H-5) through-bond coupling.

Aliphatic Protons: The protons on the five-membered ring (C2 and C3) are diastereotopic and exhibit distinct signals. The single proton at the C3 chiral center typically appears as a triplet or a doublet of doublets, coupling to the two adjacent protons at C2. The two protons at C2, in turn, appear as a pair of doublets of doublets.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 – 7.8 | m |

| H-3 | 4.5 – 4.8 | dd |

Note: Data are estimated based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon of the ketone.

Carbonyl Carbon: The C1 ketone typically appears at a chemical shift of δ 195–205 ppm.

Aromatic Carbons: The twelve aromatic carbons produce signals between δ 110–160 ppm. The carbon atom directly bonded to fluorine (C7) shows a large one-bond coupling constant (¹JCF), appearing as a doublet. Adjacent carbons will also show smaller C-F couplings.

Aliphatic Carbons: The aliphatic carbons C2 and C3 are observed in the upfield region, typically between δ 35–50 ppm.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 198.0 – 205.0 |

| C-Aromatic | 110.0 – 158.0 |

| C-3 | 45.0 – 50.0 |

Note: Data are estimated based on analogous structures. Actual values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum is expected to show a single signal for the C7-F fluorine. The chemical shift for an aryl fluoride (B91410) of this type typically falls within the range of -100 to -120 ppm relative to a standard like CFCl₃. The signal would likely appear as a multiplet due to coupling with nearby aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact molecular mass of a compound, which serves to confirm its elemental formula. For this compound, the expected monoisotopic mass for the neutral molecule [M] is calculated based on its formula, C₁₅H₁₁FO. Techniques like electrospray ionization (ESI) would typically measure the protonated molecule [M+H]⁺.

Table 3: HRMS Data

| Formula | Species | Calculated Mass (m/z) |

|---|---|---|

| C₁₅H₁₁FO | [M+H]⁺ | 227.0867 |

This high-precision measurement distinguishes the compound from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption from the ketone's carbonyl group (C=O), expected in the region of 1700–1725 cm⁻¹. oakwoodchemical.com

Aromatic C=C Stretch: Medium to weak absorptions between 1450–1600 cm⁻¹ correspond to the carbon-carbon double bonds within the aromatic rings.

C-F Stretch: A strong absorption corresponding to the carbon-fluorine bond stretch is expected between 1100–1250 cm⁻¹.

C-H Stretch: Signals for aromatic C-H stretching appear above 3000 cm⁻¹, while aliphatic C-H stretching signals appear just below 3000 cm⁻¹.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, SCXRD analysis would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity and reveal precise bond lengths, bond angles, and the conformation of the five-membered ring. For related indanone structures, the indanone ring system is nearly planar. oakwoodchemical.com The analysis would also detail the packing of molecules in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π–π stacking. oakwoodchemical.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroform-d |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, facilitating both the isolation of the pure compound from reaction mixtures and the assessment of its purity. The primary methods employed include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid and effective qualitative method for monitoring the progress of chemical reactions that produce this compound. nih.govpreprints.org It is also used to identify the presence of the compound in mixtures and to determine appropriate solvent systems for larger-scale purification by column chromatography. preprints.orgpreprints.org

For the analysis of indanone derivatives, silica (B1680970) gel plates (typically silica gel 60 F254) are commonly used as the stationary phase. whiterose.ac.uk Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm) or by staining with a chemical agent such as potassium permanganate (B83412) (KMnO₄) followed by heating. whiterose.ac.uk

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is frequently employed. The ratio of these solvents is adjusted to optimize the separation of the target compound from starting materials and byproducts. preprints.orgpreprints.org For instance, a mobile phase of ethyl acetate/petroleum ether (3:7) has been used for related chalcone (B49325) analogues of indanones. preprints.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

Table 1: Representative TLC Conditions for Indanone Derivatives

| Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Analyte Class | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Hexane / Ethyl Acetate (7:3) | 0.34 - 0.48 | Indole-substituted indenes | acs.org |

| Silica Gel | Ethyl Acetate / Petroleum Ether (3:7) | 0.37 | Indanone analogue | preprints.org |

| Silica Gel | Ethyl Acetate / Petroleum Ether (4:6) | 0.55 - 0.60 | Indanone analogue | preprints.orgpreprints.org |

| Silica Gel | Petroleum Ether / Ethyl Acetate (3:1) | 0.68 | Methoxy substituted 2-benzylidene-1-indanone | nih.gov |

This table presents data for structurally related indanone compounds as direct TLC data for this compound is not extensively published. The conditions are considered representative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier analytical technique for determining the purity of this compound with high accuracy. It is also the method of choice for the separation of enantiomers when the compound is synthesized in a chiral form. nih.gov Purity analysis of various indanone derivatives has been reported to be over 97% as determined by HPLC. sci-hub.se

Reverse-phase HPLC is commonly utilized, where a non-polar stationary phase (e.g., C18 column) is paired with a polar mobile phase. nih.govsci-hub.se A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an additive like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. sielc.compensoft.net The system can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation. pensoft.net Detection is frequently performed using a UV detector. nih.gov

For chiral separations of indanone and tetralone derivatives, specialized chiral stationary phases or chiral additives in the mobile phase, such as carboxymethyl-β-cyclodextrin (CM-β-CD), are employed. nih.gov

Table 2: Representative HPLC Conditions for Indanone Derivatives

| Column | Mobile Phase | Flow Rate | Detection | Analyte Class | Reference |

|---|---|---|---|---|---|

| Kromasil C-18 (4.6 mm × 250 mm, 5 µm) | Not specified | Not specified | Not specified | Indanone–chalcone hybrids | sci-hub.se |

| C18 column | Methanol / 0.05 M Phosphate Buffer (pH 1.8) (55:45, v/v) with 22.9 mM CM-β-CD | Not specified | Not specified | Indanone and tetralone derivatives | nih.gov |

| Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | Not specified | MS-compatible | 5,6-Dimethoxy-1-indanone | sielc.com |

| XSelect HSS T3 (2.1 × 50mm, 2.5um) | 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) | 0.5 mL/min | UV at 274 nm | 1-Indanone (B140024) and 1,3-indandione (B147059) derivatives | nih.gov |

This table provides examples of HPLC conditions used for related indanone structures, illustrating common methodologies applicable to this compound.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds and can be applied to assess the purity and identify byproducts in the synthesis of this compound. researchgate.netmdpi.com The method provides detailed information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.

In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas like helium or nitrogen) and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier.

While specific GC methods for this compound are not widely documented in the literature, analysis of related indanone and phenyl-containing structures is common. epa.govacs.org The selection of the GC column (e.g., a non-polar or medium-polarity column like those with phenyl-substituted polysiloxane phases) and the temperature program are critical for achieving a successful separation.

Table 3: General GC-MS Parameters for Organic Compound Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Carrier Gas | Helium | Inert mobile phase to carry the sample through the column. | researchgate.net |

| Column Type | Capillary column (e.g., SP1000, Phenyl-based) | Stationary phase for separation based on polarity and boiling point. | epa.govsigmaaldrich.com |

| Injection Mode | Split/Splitless | Method of introducing the sample into the GC system. | researchgate.net |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) | To elute compounds with a wide range of boiling points. | researchgate.net |

| Detector | Mass Spectrometer (MS) | For identification and structural elucidation based on mass-to-charge ratio. | mdpi.com |

This table outlines general parameters for GC-MS analysis that are applicable to the analysis of this compound, based on standard methods for similar organic molecules.

Column Chromatography for Isolation

Following synthesis, column chromatography is the standard technique for the purification of this compound on a preparative scale. nih.govchemicalbook.com This method utilizes a solid stationary phase, typically silica gel, packed into a glass column. nih.gov The crude product mixture is loaded onto the top of the column, and a solvent system (eluent), often determined from preliminary TLC analysis, is passed through the column. preprints.org For indanone derivatives, a common eluent is a mixture of hexane and ethyl acetate, with the polarity being adjusted to effectively separate the desired product from impurities. nih.govchemicalbook.com Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and optimized geometry of molecules. kbhgroup.innih.gov For derivatives of the indanone skeleton, calculations are commonly performed using the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). kbhgroup.inmaterialsciencejournal.orgresearchgate.net These calculations yield optimized geometric parameters, including bond lengths and angles, that define the molecule's most stable three-dimensional shape. researchgate.netrjptonline.org

The optimized structure provides a clear picture of the spatial arrangement of the atoms. For the indanone core, DFT calculations can precisely determine the planarity of the fused ring system and the orientation of the substituents. nih.gov Furthermore, these calculations are used to determine the distribution of electron density across the molecule. researchgate.net Mulliken atomic charge analysis, for instance, assigns partial charges to each atom, revealing the electrophilic and nucleophilic centers within the molecule. materialsciencejournal.orgresearchgate.net In a molecule like 7-Fluoro-3-phenyl-1-indanone, the fluorine and oxygen atoms are expected to carry negative charges, making them sites susceptible to electrophilic attack, while adjacent carbon atoms and hydrogen atoms would exhibit positive charges. materialsciencejournal.org

Table 1: Representative Optimized Geometrical Parameters for an Indanone Skeleton (Data based on similar structures)

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | ~1.21 | Bond Angle | C-C-C (ring) | ~108-133 |

| Bond Length | C-F | ~1.36 | Bond Angle | C-C=O | ~125-134 |

| Bond Length | C-C (aromatic) | ~1.39-1.41 | Bond Angle | C-C-F | ~118-120 |

| Bond Length | C-C (aliphatic) | ~1.51-1.55 | Bond Angle | H-C-H | ~109.5 |

Note: The values are representative and based on DFT calculations performed on analogous indanone structures. kbhgroup.innih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgrsc.org This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts between neighboring molecules. nih.gov The surface is typically colored based on normalized contact distances (d_norm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals distance, and blue regions show longer contacts (weaker interactions). scirp.org

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Phenyl- and Fluoro-Substituted Heterocycles

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | 40 - 70% |

| C···H / H···C | 15 - 25% |

| O···H / H···O | 5 - 15% |

| F···H / H···F | 3 - 10% |

Note: These percentages are illustrative, based on analyses of molecules with similar functional groups. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. science.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of a molecule's reactivity and kinetic stability. acs.orgscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org DFT calculations are used to compute the energies of the HOMO and LUMO. kbhgroup.inrjptonline.org For indanone derivatives, the HOMO is often localized over the phenyl rings, while the LUMO may be distributed across the carbonyl group and the fused aromatic system. researchgate.net This distribution determines the sites of charge transfer within the molecule. researchgate.net The energy gap can be used to predict the molecule's behavior in chemical reactions and its electronic transition properties. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies for Indanone Derivatives

| Compound System | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-7-(arylidene)-indanone | -6.158 | -1.457 | 4.701 |

Note: Data is based on a closely related indanone structure and serves as a representative example. researchgate.net

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of a molecule by exploring its potential energy surface. liverpool.ac.uk For a flexible molecule like this compound, different spatial arrangements can exist due to rotation around single bonds. Energy minimization studies, often performed using DFT or molecular mechanics methods, calculate the energy of various conformers to find the global minimum, which corresponds to the most populated and stable structure. liverpool.ac.uk

In Silico Studies of Molecular Reactivity and Stability

In silico studies provide a comprehensive picture of a molecule's reactivity and stability by integrating various computational descriptors. liverpool.ac.uk The kinetic stability of a molecule is directly related to its HOMO-LUMO energy gap; a larger gap implies greater stability and lower chemical reactivity. acs.org

Beyond FMO analysis, Molecular Electrostatic Potential (MEP) maps are frequently generated to visualize the charge distribution and predict reactive sites. researchgate.netresearchgate.netrjptonline.org The MEP surface maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the carbonyl oxygen and fluorine atom. materialsciencejournal.org Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. materialsciencejournal.org Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. kbhgroup.inacs.org These computational tools collectively offer a robust framework for predicting the chemical behavior and stability of this compound without the need for extensive experimentation.

Chemical Transformations and Derivatization of the 7 Fluoro 3 Phenyl 1 Indanone Scaffold

Modification of the Ketone Carbonyl Group (e.g., Reduction, Wittig Reaction)

The carbonyl group at the C-1 position of the indanone ring is a primary site for chemical modification, allowing for its conversion into a range of other functional groups.

Reduction: The ketone can be reduced to a hydroxyl group, yielding 7-fluoro-3-phenyl-1-indanol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, typically resulting in the formation of the corresponding alcohol. rsc.org The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and reaction conditions. rsc.org Another powerful reduction method is the Wolff-Kishner reduction, which completely removes the carbonyl oxygen to form an alkane. alfa-chemistry.com This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. alfa-chemistry.com A modification of this procedure, known as the Huang-Minlon modification, allows the reaction to proceed more efficiently at higher temperatures by removing water and excess hydrazine (B178648) via distillation. alfa-chemistry.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comgaylordchemical.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comgaylordchemical.com This transformation is highly valuable for the synthesis of various exocyclic alkenes from the indanone core. nih.gov

| Reaction | Reagent(s) | Product Functional Group | Reference(s) |

| Reduction | Sodium Borohydride (NaBH₄) | Alcohol (-CHOH) | rsc.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Strong Base (e.g., KOH) | Alkane (-CH₂) | alfa-chemistry.com |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene (=CHR) | masterorganicchemistry.comgaylordchemical.comnih.gov |

Functionalization of the Indanone Ring System

Further modifications can be introduced on the indanone ring itself, both on the aromatic and the cyclopentanone (B42830) portions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of the 7-fluoro-3-phenyl-1-indanone scaffold is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com In EAS reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The fluorine atom and the alkyl portion of the fused ring act as directing groups, influencing the position of the incoming electrophile. The fluorine atom is a deactivating but ortho-, para-directing group, while the alkyl group is an activating, ortho-, para-directing group. The final regioselectivity of the substitution will depend on the interplay of these electronic and steric effects, as well as the specific electrophile and reaction conditions used.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govbeilstein-journals.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. researchgate.net

Introduction of Additional Substituents at the C-2 and C-3 Positions

The C-2 position, alpha to the carbonyl group, is particularly reactive and can be functionalized through various reactions.

At the C-2 Position: The protons on the C-2 carbon are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Alkylation: Reaction with alkyl halides to introduce alkyl groups. nih.gov

Halogenation: For example, bromination can be achieved using bromine in a suitable solvent to yield a 2-bromo-1-indanone (B167726) derivative. nih.govbeilstein-journals.org

Condensation Reactions: The enolate can participate in aldol-type condensation reactions with aldehydes or ketones to form α,β-unsaturated ketones. researchgate.netrsc.org For instance, Knoevenagel condensation with aromatic aldehydes leads to the formation of 2-benzylidene-1-indanones. researchgate.net

At the C-3 Position: While direct functionalization at the C-3 position is less common, the introduction of a hydroxyl group at this position has been reported. A copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes can yield 3-hydroxy-1-indanones. acs.org For 7-fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one, it was synthesized as a brown solid. acs.org

| Position | Reaction Type | Example Reagent(s) | Introduced Substituent | Reference(s) |

| C-2 | Alkylation | Alkyl halide, Base | Alkyl group | nih.gov |

| C-2 | Halogenation | Bromine (Br₂) | Bromo group | nih.govbeilstein-journals.org |

| C-2 | Knoevenagel Condensation | Aromatic aldehyde, Base | Benzylidene group | researchgate.net |

| C-3 | Hydroxylation | CuI, Pyrrolidine (B122466), AcOH, H₂O | Hydroxyl group | acs.org |

Annulation and Ring Expansion Reactions to Form Fused Systems

The indanone scaffold can serve as a starting point for the construction of more complex, fused-ring systems.

Annulation Reactions: These reactions involve the formation of a new ring fused to the existing indanone structure. For example, 1-indanones can undergo rhodium-catalyzed direct insertion of ethylene (B1197577) or internal alkynes into the C-C bond to form benzocycloheptenone skeletons. rsc.org This type of two-carbon ring expansion is a powerful tool for building medium-sized rings. rsc.org

Ring Expansion Reactions: Base-promoted ring expansion of 2-substituted 1-indanones can also lead to benzocycloheptene (B12447271) systems. rsc.org Furthermore, acid-catalyzed rearrangements of indanone derivatives can lead to the formation of fluorenone structures. rsc.org

Synthesis of Hybrid Molecules Incorporating the Indanone Core (e.g., Indanone-Chalcone Hybrids, Benzofulvene Derivatives)

The this compound core can be integrated into larger molecular architectures to create hybrid molecules with potentially novel properties.

Indanone-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between a ketone and an aldehyde. researchgate.net Indanone-based chalcones can be prepared by reacting a substituted 1-indanone (B140024) with an appropriate benzaldehyde (B42025) in the presence of a catalyst like piperidine (B6355638) or an ethanolic potassium hydroxide (B78521) solution. usm.mysci-hub.se These hybrid molecules combine the structural features of both indanones and chalcones. researchgate.net

Structure Activity Relationship Sar Studies: Methodological Frameworks and Scaffold Design Principles

Rational Design Strategies for Indanone-Based Compounds

Rational design strategies for indanone-based compounds often build upon existing knowledge of related chemical scaffolds, such as chalcones, which also feature an α,β-unsaturated ketone system. researchgate.net The indanone core offers a more rigid structure compared to the flexible chalcone (B49325) backbone. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The design of novel indanone derivatives frequently involves hybridization-based approaches, where fragments of known active molecules are combined. zendy.io For instance, the core structure of donepezil, a drug used for Alzheimer's disease, contains an indanone moiety, and its structural features have inspired the design of new cholinesterase inhibitors. researchgate.netrsc.org

A common strategy involves the Aldol (B89426) condensation of a substituted 1-indanone (B140024) with a substituted benzaldehyde (B42025), allowing for diverse modifications at both the indanone ring and the appended phenyl ring. researchgate.netnih.gov This synthetic accessibility enables the systematic exploration of how different substituents impact molecular properties. In the specific case of 7-Fluoro-3-phenyl-1-indanone, the design incorporates a fluorine atom at the 7-position and a phenyl group at the 3-position. The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions. osti.govresearchgate.net

Furthermore, the indanone scaffold can be incorporated into more complex systems. For example, it has been used as an end-capped group in the design of nonfullerene acceptors for organic solar cells, demonstrating the versatility of the scaffold beyond medicinal chemistry. acs.org The rational design in this context focuses on tuning the electron-accepting properties of the molecule. acs.org In the realm of bioactive compounds, SAR studies have guided the modification of the indanone ring at various positions to probe for improved interactions with biological targets. researchgate.netnih.gov

Investigation of Substituent Effects on Chemical Reactivity and Molecular Recognition

The substituents on the indanone ring and the 3-phenyl group significantly influence the molecule's chemical reactivity and its potential for molecular recognition, exclusive of biological outcomes. The fluorine atom at the 7-position and the phenyl group at the 3-position of this compound are key modulators of its electronic and steric properties.

Fluorine Substitution: The 7-fluoro substituent exerts a strong electron-withdrawing effect due to the high electronegativity of fluorine. acs.org This effect can influence the reactivity of the carbonyl group at the 1-position, making it more electrophilic. Studies on related fluorinated compounds have shown that fluorine substitution can significantly alter physicochemical properties. osti.gov For instance, in a study of fluorinated indacenobis(dithieno[3,2-b;2′,3′-d]thiophene) derivatives, fluorination led to down-shifted frontier molecular orbital energy levels. osti.gov The presence of a fluorine atom can also introduce the potential for specific non-covalent interactions, such as hydrogen bonding or halogen bonding, which can be crucial for molecular recognition.

Phenyl Substitution: The phenyl group at the 3-position introduces significant steric bulk and provides a platform for π-π stacking interactions. Its presence stabilizes adjacent carbocations through resonance, which can influence the course of certain chemical reactions. acs.org The electronic nature of substituents on this phenyl ring can further modulate the properties of the entire molecule. For example, electron-donating or electron-withdrawing groups on the 3-phenyl ring have been shown to affect the stereoselectivity of reactions such as asymmetric transfer hydrogenation in related 3-aryl-indanones. rsc.org

The following table summarizes the general effects of common substituents on the chemical properties of the indanone scaffold, drawing from research on various indanone derivatives.

| Substituent Type | Position | General Effect on Chemical Reactivity & Recognition |

| Electron-withdrawing (e.g., -F, -Cl, -NO₂) | Aromatic Ring | Increases electrophilicity of the carbonyl carbon. researchgate.net Can participate in specific non-covalent interactions. osti.gov |

| Electron-donating (e.g., -OCH₃, -CH₃) | Aromatic Ring | Decreases electrophilicity of the carbonyl carbon. researchgate.net Can influence reaction kinetics and regioselectivity. rsc.org |

| Bulky Groups (e.g., -phenyl, -cyclohexyl) | C3-Position | Introduces steric hindrance, potentially directing the approach of reagents. rsc.org Can engage in hydrophobic and π-stacking interactions. acs.org |

| Hydrogen Bond Donors/Acceptors (e.g., -OH) | Aromatic Ring | Can form hydrogen bonds, influencing conformation and intermolecular interactions. nih.gov |

This table is a generalized representation based on findings from various studies on substituted indanones and related structures.

Stereochemical Influence on Molecular Interactions

The 3-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-7-Fluoro-3-phenyl-1-indanone. The three-dimensional arrangement of the phenyl group at this chiral center has a profound influence on how the molecule interacts with other chiral molecules or environments. numberanalytics.com

The stereochemistry of reactants is known to affect reaction rates and selectivity. numberanalytics.com In the context of 3-substituted indanones, the spatial orientation of the substituent at C3 is critical. For example, in asymmetric transfer hydrogenation of racemic 3-aryl-indanones, the catalyst can selectively reduce one enantiomer over the other, leading to a kinetic resolution. rsc.org The stereochemical outcome is often rationalized by the formation of a transition state where specific non-covalent interactions, such as C-H/π interactions between the catalyst and the substrate's aromatic ring, are favored. rsc.orgresearchgate.net The cis or trans relationship between substituents in the resulting indanol product is a direct consequence of the stereochemistry of the starting indanone and the reaction mechanism. rsc.org

The absolute configuration (R or S) at the C3 position determines the precise presentation of the phenyl group and the fluorine-substituted aromatic ring in three-dimensional space. This has significant implications for molecular recognition, as chiral environments, such as the active site of an enzyme or a chiral stationary phase in chromatography, will interact differently with each enantiomer. numberanalytics.com This differential interaction is the basis for enantioselective synthesis and separation of chiral compounds like 3-phenyl-1-indanone (B102786) derivatives. whiterose.ac.ukdaicelchiral.com

Computational and Chemoinformatic Approaches to SAR Analysis

Computational and chemoinformatic tools are integral to modern SAR studies, enabling the analysis and prediction of molecular properties and guiding the design of new compounds like this compound. mdpi.comnih.gov These approaches translate chemical structures into numerical descriptors and use statistical and machine learning models to find correlations between these descriptors and chemical characteristics. creative-proteomics.com